molecular formula C13H18ClN3O2 B2557507 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034436-76-3

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2557507
CAS RN: 2034436-76-3
M. Wt: 283.76
InChI Key: MXCZTXMTEZYQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays an important role in immune cell signaling, and its inhibition has been shown to have therapeutic potential in a variety of autoimmune and inflammatory diseases.

Scientific Research Applications

Synthesis and Structural Characterization

Cation Tautomerism and Molecular Recognition : Pyrimidines, including chlorinated derivatives, are pivotal in biology and medicine, playing crucial roles in DNA structures and pharmaceuticals. Research has demonstrated the importance of molecular recognition processes involving hydrogen bonding in the targeted drug action of pharmaceuticals containing pyrimidine functionalities. The study on cation tautomerism and twinning in pyrimidine salts emphasizes the structural diversity and the potential for designing compounds with specific molecular interactions (Rajam et al., 2017).

Supramolecular Structures : The exploration of supramolecular structures constructed by pyrimidine derivatives has provided insights into the influence of hydrogen bonding on patterns of base pairing and molecular packing. These studies are significant for understanding nucleic acid structures and their functions, highlighting the potential for designing novel molecular structures with specific biological or chemical properties (Cheng et al., 2011).

Biological Activities

Antimicrobial Activity : Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies have led to the discovery of compounds with significant antibacterial and antifungal activities, which could be developed into new antimicrobial agents (Hossan et al., 2012). The synthesis of new pyridothienopyrimidines and pyridothienotriazines, and their evaluation for antimicrobial activities, further demonstrates the potential of pyrimidine derivatives in developing new therapeutic agents (Abdel-rahman et al., 2002).

Inhibitory Activities : The compound EC144, a derivative related to the pyrimidine structure, is a potent inhibitor of the heat shock protein 90 (Hsp90). This compound has shown substantial potency in vitro and in vivo, indicating the potential for the development of new therapeutic agents targeting Hsp90 (Shi et al., 2012).

properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-13(2,3)11(18)17-5-4-10(8-17)19-12-15-6-9(14)7-16-12/h6-7,10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCZTXMTEZYQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.